2',2'-Difluoro-2'-deoxy-N-(tert-butyloxycarbonyl)cytidine
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Overview
Description
tert-Butyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate is a complex organic compound that features a tert-butyl group, a difluorohydroxy oxolane ring, and a dihydropyrimidinone moiety
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The oxo group in the dihydropyrimidinone moiety can be reduced to form hydroxyl derivatives.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
tert-Butyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and hydroxy groups play a crucial role in binding to these targets, while the dihydropyrimidinone moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other carbamates and dihydropyrimidinones with different substituents. For example:
tert-Butyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate: is unique due to its specific combination of difluoro and hydroxy groups.
tert-Butyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate: differs from other carbamates in its ability to form specific interactions with molecular targets
Properties
Molecular Formula |
C14H19F2N3O6 |
---|---|
Molecular Weight |
363.31 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C14H19F2N3O6/c1-13(2,3)25-12(23)18-8-4-5-19(11(22)17-8)10-14(15,16)9(21)7(6-20)24-10/h4-5,7,9-10,20-21H,6H2,1-3H3,(H,17,18,22,23)/t7-,9-,10-/m1/s1 |
InChI Key |
CXOLRICHZFWBGV-SZEHBUNVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
Origin of Product |
United States |
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